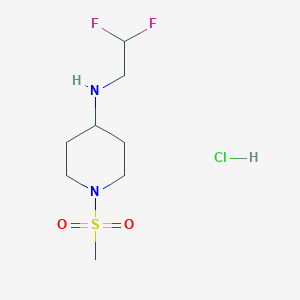

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride

CAS No.: 1803581-08-9

Cat. No.: VC2887263

Molecular Formula: C8H17ClF2N2O2S

Molecular Weight: 278.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803581-08-9 |

|---|---|

| Molecular Formula | C8H17ClF2N2O2S |

| Molecular Weight | 278.75 g/mol |

| IUPAC Name | N-(2,2-difluoroethyl)-1-methylsulfonylpiperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H |

| Standard InChI Key | VMWXZCZMPPSGGU-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl |

| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl |

Introduction

Chemical Structure and Properties

The chemical identity of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride is defined by several key parameters that determine its physical and chemical behavior. This compound exhibits a complex three-dimensional structure with specific functional groups that contribute to its reactivity and potential applications.

Physical and Chemical Identification

The compound's fundamental properties provide the foundation for understanding its behavior in various contexts:

| Property | Value |

|---|---|

| CAS Number | 1803581-08-9 |

| Molecular Formula | C8H16N2O2F2S.HCl |

| Molecular Weight | 278.74 g/mol |

| SMILES Notation | CS(=O)(=O)N1CCC(CC1)NCC(F)F.Cl |

| InChI | InChI=1S/C8H16F2N2O2S.ClH/c1-15(13,14)12-4-2-7(3-5-12)11-6-8(9)10;/h7-8,11H,2-6H2,1H3;1H |

| PubChem ID | 91654571 |

The structure consists of a piperidine ring with a methanesulfonyl group (CH3SO2-) attached to the nitrogen at position 1, while position 4 contains an amino group substituted with a 2,2-difluoroethyl moiety (-CH2CF2H). The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics in polar solvents .

Physical Properties

The compound's physical characteristics influence its handling, storage, and application in various research contexts:

| Property | Description |

|---|---|

| Appearance | Not specified in available data |

| Solubility | Likely soluble in polar solvents due to salt form |

| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |

| Purity | Typically 97% for research grade |

| Physical Form | Solid |

Due to its salt form, N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride is expected to demonstrate enhanced stability compared to its free base counterpart. The presence of the difluoroethyl group contributes to the compound's lipophilicity profile, potentially influencing its membrane permeability characteristics in biological systems .

Synthesis and Preparation Methods

The synthesis of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride likely involves multiple steps with careful consideration of reaction conditions to ensure high yield and purity.

Purification and Characterization

The purification of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride typically involves multiple analytical techniques to ensure identity, purity, and structural confirmation:

| Analytical Method | Application |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| HPLC | Purity determination |

| GC | Residual solvent analysis |

| Mass Spectrometry | Molecular weight confirmation |

| Elemental Analysis | Compositional verification |

Quality control procedures for this compound typically include verification of batch consistency through these analytical methods to ensure the 97% purity standard is maintained across production batches .

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride serves multiple functions within pharmaceutical research contexts, primarily as an intermediate and analytical reference standard.

Chemical Intermediate Applications

The compound functions as a valuable building block in chemical synthesis pathways, particularly in medicinal chemistry applications:

-

As an intermediate in the synthesis of more complex pharmaceutical compounds, leveraging the piperidine scaffold that appears in numerous bioactive molecules.

-

In the development of fluorinated drug candidates, utilizing the 2,2-difluoroethyl group that can enhance metabolic stability and membrane permeability of resultant compounds.

-

As a precursor in structure-activity relationship (SAR) studies where systematic modifications of the core structure are explored to optimize biological activity .

Analytical Applications

In pharmaceutical quality control processes, the compound serves important functions:

-

As a reference standard for pharmaceutical impurity analysis, enabling accurate identification and quantification of impurities in drug substances.

-

In method development for analytical procedures, providing a well-characterized chemical entity for validation of analytical methods.

-

For system suitability testing in chromatographic analyses of related compounds .

The compound's specific designation as being for "industrial-grade scientific research use" underscores its primary application in research and development contexts rather than as a therapeutic agent itself .

Structural Characteristics and Reactivity

The molecular structure of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride influences its chemical behavior and potential interactions in biological systems.

Structural Features

The compound presents several distinctive structural elements that contribute to its chemical profile:

Reactivity Considerations

The compound's reactivity is determined by its functional groups and their electronic properties:

-

The secondary amine (NH) group represents a potential site for further functionalization through alkylation, acylation, or other nitrogen-centered reactions.

-

The methanesulfonyl group is relatively stable under physiological conditions but can potentially be cleaved under strongly basic or reducing conditions.

-

The difluorinated carbon provides metabolic stability compared to non-fluorinated analogs, as the C-F bonds are stronger than C-H bonds and resist oxidative metabolism.

These structural features make the compound suitable for various chemical transformations in the context of pharmaceutical synthesis and development .

| Hazard Information | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H303: May be harmful if swallowed H313: May be harmful in contact with skin |

| Required PPE | Protective eyewear Protective clothing and masks Gloves to prevent skin contact |

Experimental work with this compound should be conducted with appropriate ventilation, and in cases involving potential generation of toxic or irritating substances, operations may need to be performed in a glove box to prevent exposure .

Waste Management

Proper disposal of waste materials containing N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride is essential to prevent environmental contamination:

-

Laboratory waste should be segregated by type

-

Disposal must be conducted through professional biological waste treatment companies

-

Direct disposal into drains or regular waste streams should be avoided to prevent environmental contamination

Analytical Characterization Methods

Comprehensive characterization of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride employs multiple analytical techniques to confirm identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic methods provide complementary information about the compound's structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would exhibit characteristic signals for the methanesulfonyl group (typically around 3.0 ppm), the piperidine ring protons, and the difluoroethyl group

-

¹⁹F NMR would show signals for the two fluorine atoms, providing confirmation of the difluoroethyl moiety

-

¹³C NMR would confirm the carbon skeleton and reveal carbon-fluorine coupling

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the sulfonyl group (S=O stretching), N-H stretching, and C-F stretching vibrations

-

-

Mass Spectrometry:

Chromatographic Methods

Purity assessment typically involves chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC):

-

Provides quantitative purity assessment and detection of potential impurities

-

Particularly useful for polar compounds like this hydrochloride salt

-

-

Gas Chromatography (GC):

These analytical methods collectively provide a comprehensive characterization profile that ensures the identity, purity, and structural integrity of the compound for research applications.

Structure-Related Research Implications

The structural features of N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride have significant implications for its potential applications in pharmaceutical research and development.

Structure-Activity Relationship Considerations

The presence of specific functional groups in this compound influences its potential biological activities:

-

The piperidine scaffold appears in numerous pharmaceutically active compounds across various therapeutic areas, including central nervous system agents, antimicrobials, and anti-inflammatory compounds.

-

The difluoroethyl group often contributes to enhanced metabolic stability and altered lipophilicity profiles compared to non-fluorinated analogs, potentially improving pharmacokinetic properties.

-

The methanesulfonyl group can engage in hydrogen bonding interactions with protein targets, potentially influencing binding affinity and selectivity profiles .

These structural elements make the compound a potentially valuable starting point for medicinal chemistry explorations focused on developing novel therapeutic agents.

Computational Chemistry Applications

Modern computational techniques can provide insights into the compound's properties:

-

Density Functional Theory (DFT) calculations could evaluate the compound's optimized molecular geometry and electronic structure.

-

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis could predict reactivity parameters and potential sites for nucleophilic or electrophilic attack.

-

Molecular Electrostatic Potential (MEP) mapping could identify reactive sites within the molecule that might engage in specific interactions with biological targets.

Similar computational approaches have been applied to related piperidine derivatives, revealing valuable insights into their electronic properties and reactive behavior .

N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride represents a significant chemical entity in pharmaceutical research and development. Its unique structural features—combining a piperidine scaffold with strategically positioned functional groups—make it valuable as a chemical intermediate and reference standard in pharmaceutical research.

The presence of the difluoroethyl group contributes to the compound's potential metabolic stability, while the methanesulfonyl group introduces specific electronic and binding characteristics. As a hydrochloride salt, the compound demonstrates enhanced solubility properties that facilitate its handling and application in research settings.

Current applications primarily focus on its use as a chemical synthesis intermediate and potential pharmaceutical impurity standard, with specific restrictions limiting its use to industrial-grade scientific research. This classification, combined with established storage requirements and safety protocols, highlights the compound's specialized nature within the chemical research landscape.

While detailed studies specifically focused on this compound remain limited in the available literature, its structural characteristics align with contemporary trends in medicinal chemistry, particularly in the development of fluorinated compounds with improved pharmacokinetic profiles. As research in this field continues to advance, compounds like N-(2,2-difluoroethyl)-1-methanesulfonylpiperidin-4-amine hydrochloride will likely maintain their relevance as valuable building blocks for more complex molecular architectures with potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume